molecular formula C15H21N B3032461 2-(Adamantan-1-yl)-4-methyl-1H-pyrrole CAS No. 1914148-52-9

2-(Adamantan-1-yl)-4-methyl-1H-pyrrole

Cat. No.: B3032461
CAS No.: 1914148-52-9
M. Wt: 215.33
InChI Key: SAAUJPCIJVBKHD-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-4-methyl-1H-pyrrole is an organic compound that features a pyrrole ring substituted with an adamantane group at the 2-position and a methyl group at the 4-position. Adamantane is a tricyclic hydrocarbon known for its stability and unique structure, which imparts interesting chemical and physical properties to its derivatives. The combination of the adamantane moiety with the pyrrole ring makes this compound a subject of interest in various fields of research, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

For instance, some adamantyl derivatives of polynitrogen heterocycles have shown inhibitory activity against H1N1 influenza A viruses . The specific targets for this compound need further investigation.

Mode of Action

Adamantyl-substituted compounds have been observed to react with nitrogen, oxygen, and sulfur nucleophiles, leading to halogen substitution products

Biochemical Pathways

For example, adamantane-functionalized phthalimide scaffolds have been suggested as pathways to supramolecular interactions and drug discovery

Pharmacokinetics

Adamantane derivatives, in general, are known for their lipophilicity and rigid structure , which could influence their bioavailability and pharmacokinetic behavior. Detailed pharmacokinetic studies would be necessary to fully understand these properties for this specific compound.

Result of Action

Some adamantyl derivatives have shown high inhibitory activity against h1n1 influenza a viruses . The specific molecular and cellular effects of this compound would require further investigation.

Action Environment

The adamantane moiety is known for its high stability in various conditions

Biochemical Analysis

Biochemical Properties

2-(Adamantan-1-yl)-4-methyl-1H-pyrrole plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The adamantane group is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and hydrophobic pockets of proteins. This compound has been shown to interact with enzymes such as cytochrome P450s, which are involved in oxidative metabolism . The interaction with these enzymes can lead to the formation of various metabolites, influencing the overall metabolic pathways in which the compound is involved.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of nuclear receptors such as Nur77, which plays a role in cell survival and apoptosis . By interacting with these receptors, this compound can induce changes in gene expression, leading to altered cellular functions. Additionally, its lipophilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The adamantane moiety provides a stable scaffold that can fit into hydrophobic pockets of proteins, facilitating enzyme inhibition or activation. For instance, the compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and nuclear receptors, leading to downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to the compound can lead to cumulative changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with critical biomolecules.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450s . These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. The compound can also undergo conjugation reactions, such as glucuronidation, which facilitate its excretion from the body. The metabolic pathways of the compound can influence its overall pharmacokinetic properties and its effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature. The compound can readily diffuse across cell membranes and accumulate in lipid-rich tissues . It can also interact with transport proteins, such as albumin, which facilitate its distribution in the bloodstream. The localization of the compound within specific tissues can affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the compound can be targeted to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yl)-4-methyl-1H-pyrrole typically involves the reaction of adamantyl derivatives with pyrrole precursors. One common method is the Friedel-Crafts alkylation, where adamantyl chloride reacts with 4-methylpyrrole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-yl)-4-methyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the pyrrole ring to a more saturated structure.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens or other electrophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Saturated pyrrole derivatives.

    Substitution: Halogenated pyrrole compounds.

Scientific Research Applications

2-(Adamantan-1-yl)-4-methyl-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to the unique properties imparted by the adamantane group.

Comparison with Similar Compounds

2-(Adamantan-1-yl)-4-methyl-1H-pyrrole can be compared with other adamantane derivatives and pyrrole compounds:

    Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantane core but differ in their functional groups, leading to different chemical and biological properties.

    Pyrrole Compounds: Pyrrole itself and its simple derivatives, such as 2-methylpyrrole, lack the adamantane group and therefore do not exhibit the same stability and lipophilicity.

The uniqueness of this compound lies in the combination of the adamantane and pyrrole moieties, which imparts a distinct set of properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

2-(1-adamantyl)-4-methyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-10-2-14(16-9-10)15-6-11-3-12(7-15)5-13(4-11)8-15/h2,9,11-13,16H,3-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAUJPCIJVBKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218190
Record name 1H-Pyrrole, 4-methyl-2-tricyclo[3.3.1.13,7]dec-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1914148-52-9
Record name 1H-Pyrrole, 4-methyl-2-tricyclo[3.3.1.13,7]dec-1-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1914148-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole, 4-methyl-2-tricyclo[3.3.1.13,7]dec-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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